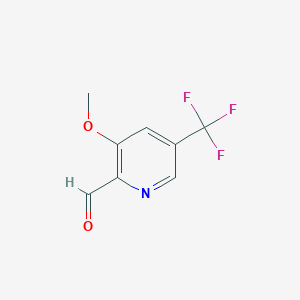
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, a chlorine atom, and a carboxylate ester group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an O-alkylation reaction, where an allyl halide reacts with a hydroxyl group on the thiophene ring in the presence of a base.
Esterification: The carboxylate ester group is typically introduced through esterification of the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, dechlorinated products.
Substitution: Amino or thiol-substituted thiophenes.
Ester Hydrolysis: Carboxylic acids.
科学的研究の応用
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: Used in the development of organic semiconductors, corrosion inhibitors, and other materials with specialized properties.
作用機序
The mechanism of action of methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and chlorine groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.
類似化合物との比較
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-(methoxy)-5-chlorothiophene-2-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.
Methyl 3-(allyloxy)-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents.
特性
分子式 |
C9H9ClO3S |
|---|---|
分子量 |
232.68 g/mol |
IUPAC名 |
methyl 5-chloro-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H9ClO3S/c1-3-4-13-6-5-7(10)14-8(6)9(11)12-2/h3,5H,1,4H2,2H3 |
InChIキー |
AVEBBMDCNWDSML-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)






![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)





